An In-Depth Technical Guide to the PROTAC Linker: Boc-C1-PEG3-C4-OH
An In-Depth Technical Guide to the PROTAC Linker: Boc-C1-PEG3-C4-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and applications of the heterobifunctional linker, Boc-C1-PEG3-C4-OH. This linker is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Chemical Structure and Properties
Boc-C1-PEG3-C4-OH is a meticulously designed chemical entity that incorporates several key features to facilitate the assembly of effective PROTAC molecules. Its structure can be systematically deconstructed to understand the role of each component.
The systematic name for this compound is tert-butyl (1-(2-(2-(2-((4-hydroxybutyl)oxy)ethoxy)ethoxy)ethoxy)propan-2-yl)carbamate , and its structure is characterized by a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal alkyl chain with a hydroxyl group.
Structural Elucidation:
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Boc-C1: This refers to a Boc (tert-butyloxycarbonyl) protected glycine-like moiety. The Boc group is a common and robust protecting group for amines, which can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[1]
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PEG3: This indicates a chain of three repeating ethylene glycol units. The PEG component is crucial for modulating the physicochemical properties of the final PROTAC molecule. It enhances hydrophilicity, which can improve solubility and bioavailability.[2][3]
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C4-OH: This signifies a four-carbon alkyl chain (butylene) terminating in a hydroxyl group (-OH). The alkyl chain provides spatial separation between the two ends of the PROTAC, and the terminal hydroxyl group serves as a reactive handle for conjugation to a "warhead" that targets the protein of interest.
The combination of a hydrophilic PEG spacer and a more lipophilic alkyl chain allows for fine-tuning of the overall properties of the PROTAC, such as cell permeability and the stability of the ternary complex.[4]
Physicochemical Properties
While specific experimental data for Boc-C1-PEG3-C4-OH is not extensively published, the following table summarizes its known properties and provides estimated values for others based on its structural components.
| Property | Value | Source/Comment |
| CAS Number | 2376724-97-7 | Identified from chemical supplier databases. |
| Molecular Formula | C₁₆H₃₂O₆ | Calculated from the chemical structure. |
| Molecular Weight | 320.42 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a colorless to pale yellow viscous liquid or solid. | Based on the properties of similar PEGylated compounds.[5] |
| Purity | ≥95% | Commonly reported by commercial suppliers. |
| Solubility | Soluble in DMSO, DCM, and DMF. | Reported by commercial suppliers. The PEG chain is expected to confer some aqueous solubility. |
| Calculated LogP | ~1.5 - 2.5 | Estimated based on the combination of the lipophilic Boc and alkyl groups and the hydrophilic PEG chain. This value is critical for cell permeability. |
| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Estimated. TPSA is a key predictor of drug absorption and transport properties. |
Role in PROTAC Design and Signaling Pathways
PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component that dictates the efficacy of this process.
Boc-C1-PEG3-C4-OH serves as a versatile building block for the modular synthesis of PROTACs. Its heterobifunctional nature allows for a stepwise and controlled assembly of the final molecule. The general workflow for utilizing this linker is depicted below.
The flexibility and length of the linker, provided by the combination of the PEG and alkyl chains, are critical for the successful formation of a productive ternary complex. An optimally designed linker allows the target protein and the E3 ligase to adopt a favorable orientation for efficient ubiquitin transfer.
The signaling pathway ultimately hijacked by a PROTAC utilizing this linker is the Ubiquitin-Proteasome System (UPS).
Experimental Protocols
The following sections provide representative experimental protocols for the key chemical transformations involving Boc-C1-PEG3-C4-OH in the synthesis of a PROTAC.
Boc Deprotection of Boc-C1-PEG3-C4-OH
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation to an E3 ligase ligand.
Materials:
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Boc-C1-PEG3-C4-OH
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Magnetic stirrer and stir bar
Procedure:
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Dissolve Boc-C1-PEG3-C4-OH in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0 °C in an ice bath.
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Add TFA dropwise to the stirred solution (typically 20-50% v/v).
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
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For a complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).
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The resulting amine-TFA salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Conjugation of the Deprotected Linker to an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the free amine of the linker and an activated carboxylic acid on an E3 ligase ligand (e.g., a derivative of thalidomide or VHL).
Materials:
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Amine-C1-PEG3-C4-OH (from the previous step)
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E3 ligase ligand with a carboxylic acid moiety
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A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
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A non-nucleophilic base (e.g., DIPEA or triethylamine)
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Anhydrous DMF or DCM
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HPLC for purification
Procedure:
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Dissolve the E3 ligase ligand with the carboxylic acid in anhydrous DMF or DCM.
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Add the peptide coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA). Stir for 5-10 minutes to activate the carboxylic acid.
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Add a solution of the deprotected linker (1.0 equivalent) in the same solvent to the activated E3 ligase ligand solution.
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Stir the reaction mixture at room temperature for 2-12 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction (e.g., by adding water) and extract the product with an appropriate organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash chromatography or preparative HPLC to obtain the E3 ligand-linker-OH conjugate.
Activation of the Terminal Hydroxyl and Conjugation to the Warhead
The terminal hydroxyl group of the linker can be activated for conjugation to the warhead. A common method is to convert it to a leaving group, such as a tosylate or mesylate, which can then react with a nucleophilic group on the warhead.
Materials:
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E3 ligand-linker-OH conjugate
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p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)
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A base (e.g., pyridine or triethylamine)
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Anhydrous DCM
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The "warhead" molecule with a nucleophilic group (e.g., an amine or a phenol)
Procedure:
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Activation of the Hydroxyl Group:
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Dissolve the E3 ligand-linker-OH conjugate in anhydrous DCM or pyridine.
-
Cool the solution to 0 °C.
-
Add TsCl or MsCl (1.1-1.5 equivalents) and the base (if not using pyridine as the solvent).
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Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC or LC-MS).
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Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. The resulting tosylated or mesylated intermediate is often used directly in the next step.
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Conjugation to the Warhead:
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Dissolve the warhead molecule and the activated linker in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
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Add a base if necessary (e.g., K₂CO₃ or DIPEA) to facilitate the nucleophilic substitution.
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Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
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Work up the reaction and purify the final PROTAC molecule by preparative HPLC.
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Conclusion
Boc-C1-PEG3-C4-OH is a well-designed and versatile heterobifunctional linker that plays a crucial role in the synthesis of PROTACs. Its distinct structural components—the Boc-protected amine, the PEG3 spacer, and the C4-hydroxyl chain—provide the necessary handles for a modular and controlled assembly of these complex therapeutic agents. The ability to modulate physicochemical properties through the incorporation of both hydrophilic and hydrophobic elements makes this type of linker a valuable asset in the development of potent and drug-like protein degraders. The experimental protocols provided herein offer a representative guide for the utilization of this linker in the cutting-edge field of targeted protein degradation.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-PEG10-alcohol, 2238844-74-9 | BroadPharm [broadpharm.com]
